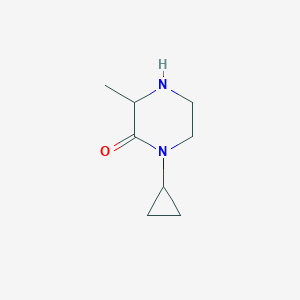

1-Cyclopropyl-3-methylpiperazin-2-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H14N2O |

|---|---|

Molecular Weight |

154.21 g/mol |

IUPAC Name |

1-cyclopropyl-3-methylpiperazin-2-one |

InChI |

InChI=1S/C8H14N2O/c1-6-8(11)10(5-4-9-6)7-2-3-7/h6-7,9H,2-5H2,1H3 |

InChI Key |

GIDYAYSZGGBOJO-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(=O)N(CCN1)C2CC2 |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 1 Cyclopropyl 3 Methylpiperazin 2 One and Its Analogs

General Synthetic Approaches to Piperazin-2-one (B30754) Scaffolds

The piperazin-2-one ring is a privileged scaffold in drug discovery due to its conformational rigidity and ability to mimic peptide bonds. researchgate.net General strategies for its synthesis often involve the cyclization of acyclic precursors. One common approach is the reaction of a substituted 1,2-diamine with a suitable two-carbon electrophile. For instance, reacting a diamine with a haloform and an alkali metal hydroxide (B78521) can yield substituted 2-piperazinones. Another versatile method involves the intramolecular cyclization of N-substituted amino acid derivatives.

More contemporary methods focus on cascade reactions to build complexity in a single step. A notable example is a metal-promoted cascade transformation that utilizes a chloro allenylamide, a primary amine, and an aryl iodide to afford piperazinones in good yields. rsc.org This one-pot process allows for the formation of three new bonds and introduces two points of diversity, making it suitable for creating libraries of piperazinone derivatives. researchgate.netrsc.org

Introduction of the Cyclopropyl (B3062369) Group onto Nitrogen Heterocycles

The incorporation of a cyclopropyl moiety onto a nitrogen heterocycle can significantly influence the molecule's pharmacological properties, including metabolic stability and binding affinity. unl.pt This is often achieved through N-alkylation or related cyclization reactions.

N-Alkylation and Related Cyclization Reactions

Direct N-alkylation is a primary method for introducing a cyclopropyl group. This typically involves the reaction of a nitrogen-containing heterocycle with a cyclopropyl-bearing electrophile, such as cyclopropyl bromide or cyclopropyl tosylate, in the presence of a base. For instance, a patent describes the reaction of 3-methylpiperazine with bromomethylcyclopropane and dipotassium (B57713) carbonate in ethyl acetate (B1210297) to yield the N-cyclopropylmethyl derivative. rsc.org

Alternative methods include copper-promoted N-cyclopropylation using cyclopropylboronic acid. This reaction proceeds under mild conditions with copper(II) acetate, a ligand like 2,2′-bipyridine, and a base, offering a good to excellent yield for a range of anilines and aliphatic amines. rsc.org Reductive amination, which involves the reaction of an amine with cyclopropanecarboxaldehyde (B31225) followed by reduction of the intermediate imine, is another effective strategy for N-cyclopropylation. wikipedia.orgmasterorganicchemistry.com

Regioselective Introduction of the Methyl Group at the C-3 Position

The regioselective installation of a methyl group at the C-3 position of the piperazin-2-one ring is a critical step in the synthesis of the target compound. This is often accomplished by using a chiral starting material that already contains the desired stereocenter. For example, starting with a chiral amino acid like D-alanine methyl ester hydrochloride allows for the construction of the piperazinone ring with the methyl group pre-installed at the C-3 position with a defined stereochemistry. researchgate.net

Another approach involves the asymmetric alkylation of a piperazin-2-one enolate. Palladium-catalyzed asymmetric allylic alkylation of differentially N-protected piperazin-2-ones has been shown to be a powerful method for introducing substituents at the α-carbon to the carbonyl group, which can be adapted for methylation. nih.govcaltech.edunih.gov

Chiral Synthesis and Enantioselective Approaches to 1-Cyclopropyl-3-methylpiperazin-2-one

The biological activity of chiral molecules is often dependent on their absolute stereochemistry. Therefore, enantioselective synthesis is paramount for producing this compound as a single enantiomer.

Several strategies can be employed to achieve this:

Use of Chiral Pool Starting Materials: As mentioned previously, employing chiral building blocks such as (R)- or (S)-alanine derivatives ensures the stereochemical integrity of the C-3 methyl group throughout the synthesis. A patented method describes the synthesis of (R)-3-methylpiperazin-2-one starting from D-alanine methyl ester hydrochloride. researchgate.net The process involves a reductive amination with N-Cbz-aminoacetaldehyde followed by hydrogenolysis and cyclization, yielding the product with an ee value higher than 99%. researchgate.net

Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the piperazinone precursor to direct the stereoselective introduction of the methyl group. After the desired stereochemistry is set, the auxiliary is removed.

Asymmetric Catalysis: This is a highly efficient method for generating chirality. Palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols provides a facile route to chiral disubstituted piperazin-2-ones with excellent diastereoselectivities and enantioselectivities. wikipedia.orgdicp.ac.cn Another powerful technique is the palladium-catalyzed asymmetric allylic alkylation of N-protected piperazin-2-ones, which can be used to synthesize enantioenriched α-substituted piperazin-2-ones. caltech.edunih.govdicp.ac.cn A one-pot approach involving a Knoevenagel reaction, asymmetric epoxidation, and domino ring-opening cyclization has also been developed for the synthesis of C3-substituted piperazin-2-ones with high enantioselectivity. acs.org

Below is a table summarizing some enantioselective approaches to C-3 substituted piperazin-2-ones.

| Method | Catalyst/Reagent | Substrate | Product | Enantiomeric Excess (ee) |

| Asymmetric Hydrogenation | Pd(OCOCF3)2/(R)-TolBINAP | 5,6-disubstituted pyrazin-2-ols | Chiral disubstituted piperazin-2-ones | 84–90% |

| Asymmetric Allylic Alkylation | Pd2(pmdba)3 / (S)-(CF3)3-t-BuPHOX | N-protected piperazin-2-ones | α-secondary/tertiary piperazin-2-ones | Good to excellent |

| One-Pot Cascade | Quinine-derived urea | Commercial aldehydes, (phenylsulfonyl)acetonitrile | 3-aryl/alkyl piperazin-2-ones | Up to 99% |

| Chiral Pool Synthesis | D-alanine methyl ester hydrochloride | N-Cbz-aminoacetaldehyde | (R)-3-methylpiperazin-2-one | >99% |

Functionalization of the Piperazinone Ring for Derivative Synthesis

Further modification of the this compound scaffold can be achieved by targeting the remaining nitrogen atom (N-4), allowing for the synthesis of a diverse range of analogs.

Derivatization at the Remaining Nitrogen Atom

The secondary amine at the N-4 position of the piperazinone ring is a nucleophilic site amenable to various functionalization reactions.

N-Alkylation: The introduction of alkyl groups can be achieved through reaction with alkyl halides in the presence of a base.

N-Acylation: Acyl groups can be introduced by reacting the piperazinone with acyl chlorides or anhydrides. For example, the synthesis of (R)-4-(4-fluorobenzoyl)-3-methylpiperazin-2-one is an illustrative procedure.

Reductive Amination: This method is effective for introducing a variety of alkyl groups by reacting the piperazinone with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride. A specific example is the synthesis of (R)-4-(2,4-dimethoxybenzyl)-3-methylpiperazin-2-one from (R)-3-methylpiperazin-2-one and 2,4-dimethoxybenzaldehyde, which proceeds in 98% yield. nih.gov

N-Arylation: The introduction of aryl groups can be accomplished through palladium-catalyzed Buchwald-Hartwig amination or copper-catalyzed Ullmann condensation. mdpi.com

The following table provides examples of derivatization at the N-4 position of 3-methylpiperazin-2-one (B1588561).

| Reaction Type | Reagent | Product | Yield |

| Reductive Amination | 2,4-dimethoxybenzaldehyde, sodium triacetoxyborohydride | (R)-4-(2,4-dimethoxybenzyl)-3-methylpiperazin-2-one | 98% |

| N-Acylation | 4-fluorobenzoyl chloride | (R)-4-(4-fluorobenzoyl)-3-methylpiperazin-2-one | - |

| N-Alkylation | Allyl bromide | (R)-4-allyl-3-methylpiperazin-2-one | - |

Side-Chain Modifications on the Piperazinone Core

The synthetic versatility of the piperazin-2-one scaffold allows for extensive modification of its side-chains, enabling the generation of diverse chemical analogs. These modifications are crucial for exploring structure-activity relationships and optimizing the properties of lead compounds. Strategies for derivatization primarily target the nitrogen atoms at the N1 and N4 positions, as well as the carbon atom at the C3 position, adjacent to the carbonyl group. Key methodologies include alkylation, acylation, and arylation reactions, which provide access to a wide array of substituted piperazinone derivatives.

N-Alkylation and N-Arylation

Modification of the nitrogen atoms within the piperazinone ring is a fundamental strategy for introducing diverse substituents.

N-Alkylation is commonly achieved through nucleophilic substitution reactions where a nitrogen atom attacks an alkyl halide. nih.gov This direct approach is a straightforward method for appending alkyl groups to the core structure. Another significant method is reductive amination, which involves the reaction of the piperazinone with an aldehyde or ketone to form an intermediate iminium ion, which is subsequently reduced to the N-alkylated product. nih.gov The choice of methodology often depends on the specific substrate and the desired complexity of the alkyl group being introduced.

N-Arylation of the piperazinone core, particularly the less sterically hindered nitrogen, can be accomplished using metal-catalyzed cross-coupling reactions. Nickel-catalyzed amination, for instance, has been shown to be effective for the selective mono-arylation of piperazine (B1678402) using aryl chlorides, a methodology applicable to the piperazinone scaffold. researchgate.net Similarly, palladium-catalyzed Buchwald-Hartwig amination is a powerful and widely used technique for forming C-N bonds between the piperazinone nitrogen and various aryl halides or triflates. nih.gov

These N-functionalization reactions are instrumental in building molecular complexity. For example, after an initial modification, a deprotection step can free up a nitrogen atom for subsequent alkylation, allowing for the synthesis of di-substituted analogs. nih.govcaltech.edu

C3-Position Alkylation

Introducing substituents at the C3-position of the piperazinone ring is a key strategy for creating chiral α-secondary and α-tertiary centers, which are valuable motifs in medicinal chemistry. nih.govcaltech.edu A prominent and highly effective method for this transformation is the asymmetric palladium-catalyzed decarboxylative allylic alkylation. nih.govnih.govresearchgate.net

This reaction typically utilizes differentially N-protected piperazin-2-one substrates, which are treated with an allylic electrophile in the presence of a chiral palladium catalyst. The catalyst, often derived from a combination of a palladium source like [Pd2(pmdba)3] and a chiral ligand such as an electron-deficient PHOX ligand, facilitates the enantioselective formation of a new carbon-carbon bond at the C3-position. caltech.eduresearchgate.net This methodology is tolerant of a variety of substituents on both the nitrogen atoms and the incoming allyl group, allowing for the synthesis of a diverse library of highly enantioenriched α-substituted piperazin-2-ones. nih.govcaltech.edu

The scope of this catalytic system has been demonstrated with various piperazin-2-ones and allyl groups, consistently producing products in good to excellent yields and high enantioselectivities. caltech.edu

| Entry | N(1)-Protecting Group | N(4)-Protecting Group | α-Substituent (Existing) | Allyl Substrate | Product | Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|---|---|---|---|

| 1 | Benzoyl | Benzyl | Methyl | Allyl acetate | α-allyl-α-methyl piperazin-2-one | 94 | 95 |

| 2 | Benzoyl | Benzyl | Ethyl | Allyl acetate | α-allyl-α-ethyl piperazin-2-one | 95 | 96 |

| 3 | Benzoyl | Benzyl | Benzyl | Allyl acetate | α-allyl-α-benzyl piperazin-2-one | 99 | 95 |

| 4 | Benzoyl | Benzyl | Methyl | Methallyl acetate | α-methallyl-α-methyl piperazin-2-one | 90 | 96 |

| 5 | Benzoyl | Benzyl | Methyl | Cinnamyl acetate | α-cinnamyl-α-methyl piperazin-2-one | 99 | 97 |

N-Acylation

N-acylation is a fundamental transformation for derivatizing the piperazinone core, typically targeting the N4 nitrogen. This reaction is generally achieved by treating the piperazinone with an acylating agent, such as an acyl chloride, in the presence of a base. A notable method involves the use of N,N'-carbonyldiimidazole (CDI) to activate a carboxylic acid, which then readily acylates the piperazine nitrogen. A patented procedure describes the reaction of (R)-2-methylpiperazine with a carboxylic acid (e.g., benzoic acid) and CDI in a solvent like tetrahydrofuran (B95107) (THF). This approach selectively yields the 4-acyl-2-methylpiperazine due to the steric hindrance at the N1 position caused by the adjacent methyl group. google.com This principle of sterically controlled selective acylation is directly applicable to the 3-methylpiperazin-2-one core.

| Entry | Acylating Agent (from Carboxylic Acid) | Activating Agent | Solvent | Reaction Conditions | Product | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Benzoyl | N,N'-Carbonyldiimidazole | Tetrahydrofuran | Reflux, 3h (activation), then reflux, 3h (acylation) | 4-benzoyl-2-methylpiperazine | 40 |

| 2 | Pivaloyl | N,N'-Carbonyldiimidazole | Tetrahydrofuran | Reflux, 3h (activation), then reflux, 3h (acylation) | 4-pivaloyl-2-methylpiperazine | - |

These diverse synthetic methodologies for side-chain modification underscore the chemical tractability of the piperazinone core, providing robust pathways to a vast chemical space of analogs for further investigation.

Structural Characterization and Conformational Analysis

Spectroscopic Confirmation of Synthesized 1-Cyclopropyl-3-methylpiperazin-2-one and its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for mapping the carbon and proton framework of a molecule.

In ¹H NMR spectroscopy, the cyclopropyl (B3062369) group attached to the nitrogen atom is expected to produce characteristic signals in the upfield region, typically between 0.5 and 0.8 ppm for the methylene (B1212753) protons (CH₂) and a distinct multiplet for the methine proton (CH). researchgate.net The methyl group at the C3 position would likely appear as a doublet around 1.2-1.5 ppm. The protons on the piperazinone ring would present as a series of multiplets in the 2.8-4.0 ppm range. acs.org

In ¹³C NMR spectroscopy, the carbonyl carbon (C=O) of the lactam ring would be observed significantly downfield, generally in the range of 165-175 ppm. acs.org The carbons of the cyclopropyl ring are characteristically found in the upfield region (approx. 5-15 ppm for CH₂ and 15-25 ppm for CH), while the methyl carbon would resonate around 15-20 ppm. nih.gov

Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule. A strong absorption band is anticipated between 1630 and 1680 cm⁻¹, which is characteristic of the carbonyl (C=O) stretching vibration in a cyclic amide (lactam). The presence of a secondary amine (N-H) group within the ring would be indicated by a stretching vibration in the 3200-3500 cm⁻¹ region. C-H stretching vibrations from the alkyl and cyclopropyl groups are expected in the 2800-3000 cm⁻¹ range.

Mass Spectrometry (MS) provides information about the mass and fragmentation pattern of the molecule, confirming its molecular weight. For this compound (C₈H₁₄N₂O), the expected molecular weight is approximately 154.21 g/mol .

Table 1: Predicted Spectroscopic Data for this compound

| Technique | Feature | Expected Region/Value |

| ¹H NMR | Cyclopropyl Protons (CH₂) | δ 0.5 - 0.8 ppm (multiplets) |

| Cyclopropyl Proton (CH) | δ 2.5 - 2.9 ppm (multiplet) | |

| Methyl Protons (CH₃) | δ 1.2 - 1.5 ppm (doublet) | |

| Piperazinone Ring Protons | δ 2.8 - 4.0 ppm (multiplets) | |

| N-H Proton | δ 6.0 - 8.0 ppm (broad singlet) | |

| ¹³C NMR | Carbonyl Carbon (C=O) | δ 165 - 175 ppm |

| Piperazinone Ring Carbons | δ 40 - 60 ppm | |

| Methyl Carbon (CH₃) | δ 15 - 20 ppm | |

| Cyclopropyl Carbons (CH₂) | δ 5 - 15 ppm | |

| Cyclopropyl Carbon (CH) | δ 15 - 25 ppm | |

| IR Spec. | N-H Stretch | 3200 - 3500 cm⁻¹ |

| C-H Stretch (Alkyl) | 2800 - 3000 cm⁻¹ | |

| C=O Stretch (Lactam) | 1630 - 1680 cm⁻¹ | |

| Mass Spec. | Molecular Ion [M]⁺ | m/z ≈ 154 |

Stereochemical Assignment and Configurational Stability of Chiral Centers

The presence of a methyl group at the C3 position of the piperazin-2-one (B30754) ring introduces a stereocenter, meaning the compound can exist as two non-superimposable mirror images, or enantiomers: (R)-1-cyclopropyl-3-methylpiperazin-2-one and (S)-1-cyclopropyl-3-methylpiperazin-2-one. The specific three-dimensional arrangement, or absolute configuration, is critical as it dictates the molecule's interaction with other chiral entities, such as biological receptors or enzymes.

The stereochemical assignment of such chiral centers is typically achieved through methods like asymmetric synthesis using chiral precursors or catalysts, or by chiral resolution of a racemic mixture. rsc.org Subsequent confirmation of the absolute configuration often requires advanced analytical techniques. While specific studies on this compound are not detailed in the literature, the assignment for similar chiral heterocycles has been unambiguously determined using single-crystal X-ray diffraction. beilstein-journals.orgnih.gov In the absence of crystallographic data, computational methods combined with spectroscopic techniques like Vibrational Circular Dichroism (VCD) can be employed to assign the absolute configuration. nih.gov

The configurational stability of the stereocenter at C3 is generally high under normal conditions. The carbon-carbon bond of the methyl group and the carbon-nitrogen/carbon-carbon bonds within the heterocyclic ring are covalent and not subject to easy inversion. Racemization would require harsh conditions that could lead to bond cleavage and reformation, a process not typically observed under standard chemical or physiological environments. Therefore, once synthesized as a specific enantiomer, this compound is expected to maintain its stereochemical integrity.

Conformational Analysis of the Piperazinone Ring and its Substituents

The six-membered piperazinone ring is not planar and, like cyclohexane, adopts non-planar conformations to minimize angular and torsional strain. The most common conformations for piperazine (B1678402) rings are the chair, boat, and twist-boat forms. nih.gov For substituted piperazin-2-ones, the ring typically exists in a pseudo-chair or a distorted boat/twist-boat conformation. The presence of the sp²-hybridized carbonyl carbon and the adjacent nitrogen atom flattens a portion of the ring.

The conformational behavior is influenced by two main factors:

Ring Inversion: The piperazinone ring can undergo a conformational "flip" between two chair-like forms. The energy barrier for this inversion can be studied using temperature-dependent NMR spectroscopy. rsc.org

Substituent Orientation: The substituents—the C3-methyl group and the N1-cyclopropyl group—can occupy either pseudo-axial or pseudo-equatorial positions. Generally, bulky substituents prefer the equatorial position to minimize steric hindrance (1,3-diaxial interactions). Therefore, the 3-methyl group is most likely to favor a pseudo-equatorial orientation.

Crystallographic Studies of this compound and its Co-crystals

X-ray crystallography provides the most definitive information on the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and conformational details. wikipedia.org While a crystal structure for this compound has not been reported in publicly accessible databases like the Cambridge Structural Database (CSD), analysis of related structures allows for a well-founded prediction of its solid-state characteristics.

In the solid state, the piperazinone ring would be expected to adopt a specific, low-energy conformation, likely a pseudo-chair. The precise orientation of the cyclopropyl and methyl groups would be fixed, providing unambiguous confirmation of their relative stereochemistry (cis or trans) and their pseudo-axial/equatorial positioning.

Co-crystals are crystalline solids composed of two or more different molecules held together by non-covalent interactions, such as hydrogen bonds. researchgate.netacs.org The piperazin-2-one moiety is an excellent candidate for forming co-crystals due to the presence of both hydrogen bond donors (the N-H group) and hydrogen bond acceptors (the carbonyl oxygen and the tertiary nitrogen atom). nih.gov By combining this compound with suitable co-formers (e.g., carboxylic acids, phenols), it is possible to generate novel crystalline materials with potentially modified physicochemical properties. The crystal engineering of such co-crystals would involve predictable hydrogen bonding patterns, leading to robust supramolecular architectures. acs.org

Table 2: Expected Crystallographic Parameters and Interactions

| Parameter | Expected Feature |

| Molecular Conformation | Piperazinone ring in a pseudo-chair or twist-boat conformation. |

| C3-Methyl group likely in a pseudo-equatorial position. | |

| Intermolecular Interactions | Potential for N-H···O=C hydrogen bonds, forming dimers or chains. |

| Potential for C-H···O and other weak interactions. | |

| Co-crystal Formation | N-H and C=O groups can act as reliable hydrogen bond donors/acceptors with co-formers. |

Computational Chemistry and in Silico Studies

Molecular Modeling and Docking Studies with Biological Targets

Molecular modeling and docking are fundamental computational techniques used to predict the binding orientation and affinity of a small molecule to its macromolecular target, typically a protein or enzyme. impactfactor.org This process helps in understanding the intermolecular interactions that stabilize the ligand-receptor complex, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces. nih.govnih.gov

In the case of 1-Cyclopropyl-3-methylpiperazin-2-one, docking studies would be performed against a panel of potential biological targets. Given the prevalence of the piperazine (B1678402) moiety in pharmacologically active compounds, potential targets could include G-protein coupled receptors (GPCRs), ion channels, or enzymes like cyclooxygenases (COX). mdpi.comnih.gov For instance, studies on similar piperazine derivatives have explored their binding to targets like the α7 nicotinic acetylcholine (B1216132) receptor and topoisomerase II. nih.govmdpi.com

The docking process involves generating multiple conformations of the ligand within the active site of the target protein and scoring them based on a force field that estimates the binding energy. A lower binding energy typically indicates a more stable and favorable interaction. impactfactor.org

Table 1: Illustrative Molecular Docking Results for this compound with Hypothetical Targets

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| Cyclooxygenase-2 (COX-2) | -8.5 | Arg120, Tyr355 | Hydrogen Bond, Pi-Alkyl |

| Dopamine (B1211576) D3 Receptor (D3R) | -9.2 | Asp110, Ser192 | Ionic, Hydrogen Bond |

Note: The data in this table is hypothetical and serves to illustrate the typical output of molecular docking studies.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. wikipedia.orgnih.gov Similarly, QSPR models relate structure to physicochemical properties. scienceforecastoa.comresearchgate.net These models are crucial for optimizing lead compounds by predicting the activity or properties of new, unsynthesized analogues. nih.gov

To develop a QSAR model for this compound, a training set of structurally similar compounds with known biological activities would be required. mdpi.com Molecular descriptors, which are numerical representations of chemical information, are calculated for each compound. These can include physicochemical parameters (e.g., logP for lipophilicity), electronic descriptors (e.g., Hammett constants), and steric descriptors (e.g., molar refractivity). nih.gov Statistical methods, such as multiple linear regression or partial least squares, are then used to build the mathematical model. mdpi.com

The predictive power of a QSAR model is assessed through rigorous validation, using metrics like the cross-validated correlation coefficient (q²) and the conventional correlation coefficient (r²). nih.govmdpi.com A robust model can then be used to predict the activity of novel derivatives of this compound, guiding synthetic efforts toward more potent compounds. mdpi.com

Table 2: Example of a Hansch-type QSAR Equation for a Series of Piperazinone Analogs

pIC₅₀ = 0.65(±0.15) * cLogP - 0.42(±0.10) * Es + 0.98(±0.20) * σ + 3.50 n = 30, r² = 0.88, q² = 0.75, F = 45.6

| Variable | Description |

| pIC₅₀ | Negative logarithm of the half maximal inhibitory concentration. |

| cLogP | Calculated logarithm of the octanol-water partition coefficient (lipophilicity). |

| Es | Taft's steric parameter. |

| σ | Hammett's electronic parameter. |

| n | Number of compounds in the training set. |

| r² | Coefficient of determination. |

| q² | Cross-validated coefficient of determination. |

| F | F-statistic value for the regression model. |

Note: This equation is a hypothetical example illustrating the structure of a QSAR model.

Pharmacophore Modeling for Ligand Design

Pharmacophore modeling is a ligand-based drug design approach that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to bind to a specific biological target. nih.govnih.gov These features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups. researchgate.net

A pharmacophore model for this compound could be developed by aligning a set of known active compounds that act on the same target. nih.gov The resulting model represents a 3D query that can be used to screen large chemical databases for novel molecules that possess the same essential features, potentially leading to the discovery of new and diverse chemical scaffolds with the desired biological activity. ijper.org The validity of a pharmacophore model is crucial and is often assessed by its ability to distinguish between active and inactive compounds in a test database. nih.gov

Conformational Sampling and Dynamics Simulations

While molecular docking provides a static snapshot of a ligand binding to its receptor, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. nih.govnih.gov This technique provides valuable insights into the stability of the ligand-receptor complex, the flexibility of the ligand and protein, and the role of solvent molecules. dovepress.commdpi.com

Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties through Computational Approaches

A significant cause of failure for drug candidates in clinical trials is poor pharmacokinetic properties. schrodinger.com Computational ADME models predict these properties early in the discovery process, helping to prioritize compounds with a higher likelihood of success. researchgate.netnih.gov These in silico tools use a molecule's structure to predict various physicochemical and pharmacokinetic parameters. researchgate.netmdpi.com

For this compound, a variety of ADME properties can be predicted. These include absorption parameters like Caco-2 cell permeability and human intestinal absorption (HIA); distribution properties such as blood-brain barrier (BBB) penetration and plasma protein binding (PPB); metabolism predictions related to the inhibition of cytochrome P450 (CYP) enzymes; and excretion characteristics. mdpi.comnih.govgithub.com Many of these predictions are based on established rules, such as Lipinski's Rule of Five, which assesses a compound's drug-likeness for oral bioavailability. researchgate.net

Table 3: Predicted In Silico ADME Properties for this compound

| Property | Category | Predicted Value | Interpretation |

|---|---|---|---|

| Molecular Weight | Physicochemical | 154.21 g/mol | Favorable (<500 Da) |

| cLogP | Lipophilicity | 0.85 | Optimal range for solubility and permeability |

| TPSA | Polarity | 32.7 Ų | Good potential for cell membrane permeability (<140 Ų) |

| H-Bond Donors | Physicochemical | 1 | Favorable (≤5) |

| H-Bond Acceptors | Physicochemical | 2 | Favorable (≤10) |

| Rotatable Bonds | Flexibility | 1 | Good oral bioavailability (≤10) |

| GI Absorption | Absorption | High | Likely well-absorbed from the gut |

| BBB Permeant | Distribution | No | Unlikely to cross the blood-brain barrier |

| CYP2D6 Inhibitor | Metabolism | No | Low risk of drug-drug interactions via CYP2D6 |

Note: The data in this table is generated from predictive models and serves as an estimation of the compound's ADME profile.

Pharmacological and Biological Activity Profiling

Investigation of Molecular Targets and Mechanisms of Action

The piperazine (B1678402) scaffold is a versatile building block in medicinal chemistry, known to interact with a variety of biological targets. The introduction of cyclopropyl (B3062369) and methyl groups can significantly influence the potency, selectivity, and pharmacokinetic properties of these molecules.

Enzyme Inhibition Studies (e.g., Kinases, Demethylases, Topoisomerases)

Piperazine derivatives have been widely investigated as inhibitors of various enzymes critical in disease pathways.

Kinases: The N-methylpiperazine motif is a key structural element in several approved anticancer kinase inhibitors, where it often enhances water solubility and target affinity. nih.gov For instance, derivatives of 2,4-diaminoquinazoline containing a cyclopropyl-pyrazolyl moiety and a substituted piperazine have been synthesized and evaluated as potent inhibitors of p21-activated kinase 4 (PAK4), a target in cancer therapy. mdpi.com

Topoisomerases: Piperazine-containing compounds have shown significant activity as topoisomerase inhibitors. Certain quinolone derivatives featuring a piperazine ring can differentially affect mammalian topoisomerase II and bacterial DNA gyrase. The substitution pattern on the piperazine ring plays a crucial role in the potency against eukaryotic topoisomerase II. Furthermore, novel bacterial topoisomerase inhibitors (NBTIs) based on a piperazine scaffold have been developed to combat multi-resistant bacteria. nih.gov Phenylpiperazine derivatives of 1,2-benzothiazine have also been designed as potential topoisomerase II inhibitors for anticancer applications. nih.govmdpi.com

| Compound Class | Enzyme Target | Biological Activity | Reference |

|---|---|---|---|

| 2,4-diaminoquinazoline derivatives with cyclopropyl-pyrazolyl and piperazine moieties | p21-activated kinase 4 (PAK4) | Potent inhibition of PAK4, with IC50 values in the nanomolar range. | mdpi.com |

| Quinolone derivatives with piperazine ring | Topoisomerase II, DNA gyrase | Differential inhibition of mammalian and bacterial topoisomerases. | |

| Phenylpiperazine derivatives of 1,2-benzothiazine | Topoisomerase II | Potential anticancer agents through topoisomerase II inhibition. | nih.govmdpi.com |

Receptor Binding and Modulation Assays (e.g., G protein-coupled receptors, Neurokinin receptors, Opioid receptors)

The piperazine nucleus is a common pharmacophore in ligands for various G protein-coupled receptors (GPCRs).

Opioid Receptors: N-substituted 3-methyl-4-(3-hydroxyphenyl)piperazines have been identified as a class of opioid receptor antagonists. nih.gov Structure-activity relationship studies on these compounds have led to the discovery of potent and selective kappa opioid receptor antagonists. nih.gov Additionally, fluorinated derivatives of 1-cyclohexyl-4-(1,2-diphenylethyl)piperazine (B10769547) have been shown to be potent µ-opioid receptor agonists. nih.gov

Other Receptors: Piperazine derivatives have been synthesized and shown to possess analgesic activity in various nociceptive tests. nih.gov Furthermore, certain piperazine derivatives have been evaluated as ligands for histamine (B1213489) H3 and H4 receptors, indicating their potential as anti-inflammatory agents. researchgate.netresearchgate.net

| Compound Class | Receptor Target | Biological Activity | Reference |

|---|---|---|---|

| N-substituted 3-methyl-4-(3-hydroxyphenyl)piperazines | Kappa Opioid Receptor | Potent and selective antagonists. | nih.gov |

| Fluorinated derivatives of 1-cyclohexyl-4-(1,2-diphenylethyl)piperazine | µ-Opioid Receptor | Potent agonists. | nih.gov |

| 1-[(2,3-dihydro-1-benzofuran-2-yl)methyl]piperazines | Histamine H3 and H4 Receptors | Antagonists with anti-inflammatory potential. | researchgate.netresearchgate.net |

In Vitro Biological Efficacy Studies

The diverse biological activities of piperazine derivatives have been demonstrated in a multitude of in vitro studies, highlighting their potential as therapeutic agents.

Antimicrobial Spectrum (Antibacterial, Antifungal, Antiviral)

Piperazine derivatives are a well-established class of antimicrobial agents with a broad spectrum of activity. apjhs.comresearchgate.netresearchgate.netscienmag.comnih.gov

Antibacterial Activity: Numerous studies have reported the synthesis and evaluation of piperazine derivatives against both Gram-positive and Gram-negative bacteria. researchgate.netunibas.it For example, pyrimidine (B1678525) incorporated piperazine derivatives have shown good antibacterial activity against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Salmonella paratyphi-A. nih.gov Derivatives of cyclopropyl piperazine have also been synthesized and evaluated as antimicrobial agents. wisdomlib.org

Antifungal Activity: In addition to antibacterial effects, some piperazine derivatives exhibit significant antifungal activity. Pyrimidine incorporated piperazine derivatives have demonstrated activity against Aspergillus niger, Penicillium notatum, Aspergillus fumigatus, and Candida albicans. nih.gov

| Compound Class | Antimicrobial Activity | Examples of Susceptible Organisms | Reference |

|---|---|---|---|

| Pyrimidine incorporated piperazine derivatives | Antibacterial and Antifungal | S. aureus, B. subtilis, E. coli, A. niger, C. albicans | nih.gov |

| Cyclopropyl piperazine sulfonyl and carboxamide derivatives | Antibacterial and Antifungal | Various bacteria and fungi. | wisdomlib.org |

| Piperazines bearing N,N′-bis(1,3,4-thiadiazole) moiety | Antibacterial | Significant activity against gram-negative strains, especially E. coli. | mdpi.com |

Anti-inflammatory and Immunomodulatory Effects

The anti-inflammatory potential of piperazine derivatives has been a subject of significant research.

Inhibition of Inflammatory Mediators: (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone, a piperazine derivative, has been shown to reduce paw edema and pleurisy induced by carrageenan. nih.gov This effect was associated with a reduction in cell migration and the levels of pro-inflammatory cytokines such as TNF-α and IL-1β. nih.gov

Mechanism of Action: The anti-inflammatory effects of piperazine derivatives are often linked to their antagonism of histamine H3 and H4 receptors. researchgate.netresearchgate.net Methyl salicylate (B1505791) derivatives bearing a piperazine moiety have also exhibited potent anti-inflammatory activities in vivo. nih.gov

| Compound Class | In Vitro/In Vivo Model | Observed Effects | Reference |

|---|---|---|---|

| (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone | Carrageenan-induced paw edema and pleurisy | Reduced edema, cell migration, and levels of TNF-α and IL-1β. | nih.gov |

| 1-[(2,3-dihydro-1-benzofuran-2-yl)methyl]piperazines | Histamine receptor binding assays | Antagonism of H3 and H4 receptors, suggesting anti-inflammatory potential. | researchgate.netresearchgate.net |

| Methyl salicylate derivatives with piperazine moiety | Xylol-induced ear edema and carrageenan-induced paw edema | Potent anti-inflammatory activities. | nih.gov |

Anticancer and Antitumor Activities in Cell Lines

A significant body of research has focused on the anticancer properties of piperazine and piperazin-2-one (B30754) derivatives. researchgate.netwisdomlib.org

Cytotoxic Activity: [1-(4-Chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone (B1245722) derivatives have shown dose-dependent activity against human breast cancer cell lines. core.ac.uk Piperazin-2-one-based structures have also been evaluated for their cytotoxic activity against a variety of cancer cell lines. nih.gov

Inhibition of Cell Proliferation: Novel vindoline (B23647) derivatives containing N-substituted piperazines have demonstrated potent antiproliferative activity against a panel of human cancer cell lines, including colon, CNS, melanoma, and breast cancer cells. nih.gov Similarly, 3,6-diunsaturated 2,5-diketopiperazines have shown moderate to good inhibitory capacities against A549 and HeLa cell lines. mdpi.com

Mechanism of Action: The anticancer activity of some piperazine derivatives has been linked to the inhibition of topoisomerase II and the induction of apoptosis. nih.govmdpi.com 4α-(cyclopropyl formylpiperazinyl)-4-deoxypodophyllotoxin has also been investigated for its anticancer activity. researchgate.net

| Compound Class | Cancer Cell Lines | Observed Effects | Reference |

|---|---|---|---|

| [1-(4-Chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone derivatives | Human breast cancer (MDA-MB-435) | Dose-dependent cytotoxic activity. | core.ac.uk |

| Vindoline derivatives with N-substituted piperazines | Colon, CNS, melanoma, renal, and breast cancer cell lines | Potent antiproliferative activity. | nih.gov |

| 3,6-diunsaturated 2,5-diketopiperazines | A549 (lung) and HeLa (cervical) | Moderate to good inhibitory capacities and induction of apoptosis. | mdpi.com |

| 7-(4-substituted piperazin-1-yl)-4-oxoquinolines | 60 human cancer cell lines | Potent and broad-spectrum antitumor activities. | tandfonline.com |

| 2-(2-(4-substituted piperazine-1-yl)-5-phenylthiazol-4-yl)-3-aryl quinazolinone derivatives | NCI (lung), MCF 7 (breast) | Moderate to good anticancer activity. | researchgate.net |

An article on the chemical compound “1-Cyclopropyl-3-methylpiperazin-2-one” cannot be generated as requested. A comprehensive search of available scientific literature and databases has revealed no specific information regarding the pharmacological and biological activity or preclinical efficacy of this particular compound.

The search for data on "this compound" and its potential as a cognition enhancer, anthelmintic agent, or its performance in in vivo preclinical studies did not yield any relevant results. The scientific information necessary to address the outlined sections— and In Vivo Preclinical Efficacy Studies—is not present in the public domain.

While research exists for structurally related compounds containing cyclopropyl or piperazine moieties, this information is not directly applicable to "this compound" and therefore cannot be used to generate the requested scientifically accurate and specific article. Without any dedicated studies on this exact molecule, any attempt to create the requested content would be speculative and would not adhere to the required standards of scientific accuracy.

Structure Activity Relationships Sar and Lead Optimization Strategies

Influence of the N-1 Cyclopropyl (B3062369) Moiety on Potency, Selectivity, and Metabolic Stability

The cyclopropyl group is a valued substituent in medicinal chemistry, often introduced to enhance a molecule's pharmacological properties. Its small, rigid structure can impart conformational constraint, and its electronic character can influence binding interactions.

Potency and Selectivity: The N-1 cyclopropyl ring can orient the rest of the molecule within a target's binding site. Its compact, lipophilic nature can be crucial for fitting into specific hydrophobic pockets, potentially increasing potency and selectivity compared to larger or more flexible N-alkyl groups.

Furthermore, when a cyclopropyl group is attached directly to a nitrogen atom, as in the N-1 position of the piperazinone, it can be subject to CYP-mediated bioactivation. This process can lead to the formation of reactive ring-opened intermediates that may form adducts with proteins, a potential liability. In some instances, to circumvent this, the cyclopropyl ring itself has been substituted (e.g., with a methyl group) to block this oxidative pathway, which can also have the added benefit of improving potency by allowing the substituent to access deeper lipophilic pockets in the target protein.

| Feature | Influence of N-1 Cyclopropyl Moiety | Potential Outcome | Citations |

| Potency | Fills small, lipophilic binding pockets | Increased affinity | |

| Metabolic Stability | Blocks oxidation at N-alkyl position | Increased half-life | |

| Metabolic Liability | Potential for CYP-mediated ring opening | Formation of reactive metabolites | |

| Counterexample | In some scaffolds, does not improve stability | No change in microsomal clearance |

Contribution of the C-3 Methyl Group to Activity and Conformational Preference

The presence of a methyl group at the C-3 position of the piperazinone ring introduces a chiral center, meaning that the (R) and (S) enantiomers could have significantly different pharmacological activities.

Activity: A small alkyl substituent like a methyl group on the piperazine (B1678402) ring can enhance binding affinity by interacting with a specific lipophilic pocket on the target receptor. Studies on prazosin-related compounds have shown that dialkylpiperazine derivatives can exhibit high affinity and selectivity, suggesting that such substituents can effectively probe the receptor surface. The optimal size and spatial orientation of this pocket are critical, and a methyl group often represents a good starting point for exploration.

Conformational Preference: The C-3 methyl group restricts the conformational flexibility of the piperazinone ring. This pre-organization of the molecule into a more limited set of low-energy conformations can reduce the entropic penalty of binding to a target, thereby improving affinity. The specific stereochemistry—(R) versus (S)—will dictate the preferred three-dimensional arrangement of the entire molecule, which is crucial for precise interaction with the chiral environment of a biological target.

Systematic Exploration of Substituents on the Piperazinone Ring

To optimize the 1-Cyclopropyl-3-methylpiperazin-2-one scaffold, further substitutions on the piperazinone ring (e.g., at the C-5 and C-6 positions) can be systematically explored. The goal is to identify functional groups that can form additional favorable interactions with the target, thereby enhancing affinity and selectivity.

Enhancing target affinity often involves introducing functional groups that can participate in additional binding interactions such as hydrogen bonds, ionic bonds, or van der Waals forces.

Hydrogen Bond Donors/Acceptors: Introducing groups like hydroxyls (-OH), amides (-CONH2), or small amines at the C-5 or C-6 positions could form new hydrogen bonds with polar residues in the binding site.

Lipophilic Groups: Adding small alkyl or aryl groups can increase interactions with hydrophobic regions of the target. However, bulky lipophilic moieties can also improve activity, suggesting the presence of larger pockets to be explored.

Basic Groups: The basicity of the piperazine nitrogen (N-4) is a critical determinant of activity for many piperazine-containing compounds. While the N-1 nitrogen in the title compound is part of an amide (lactam), the N-4 nitrogen remains a basic center. Its pKa, and therefore its protonation state at physiological pH, can be modulated by substituents on the ring, which in turn affects its ability to form ionic bonds with acidic residues like aspartate or glutamate.

Achieving selectivity for a specific target over off-targets often relies on exploiting subtle differences in the architecture of their respective binding sites.

Steric Hindrance: Introducing carefully sized substituents can sterically block the compound from fitting into the binding sites of undesired off-targets while still allowing it to bind to the intended target.

Target-Specific Interactions: Adding functional groups that can interact with a unique amino acid residue present only in the desired target's binding pocket is a classic strategy for improving selectivity. For example, replacing a phenyl group with a pyridyl group can alter electronic properties and introduce a hydrogen bond acceptor, potentially leading to a different selectivity profile.

| Modification Type | Example Substituent | Rationale for Affinity/Selectivity |

| H-Bond Donor | -OH, -NH2 at C-5/C-6 | Forms new hydrogen bonds with target |

| Lipophilic Group | Phenyl at C-5 | Interacts with hydrophobic pockets |

| Basic Moiety | Modification of N-4 | Modulates pKa for ionic interactions |

| Steric Bulk | tert-Butyl at C-5 | Prevents binding to smaller off-target pockets |

Bioisosteric Replacements of Key Functional Groups within the this compound Framework

Bioisosteric replacement is a strategy used to replace one functional group with another that retains similar physical or chemical properties, with the goal of improving potency, selectivity, or pharmacokinetic properties.

N-1 Cyclopropyl Moiety: The cyclopropyl group could be replaced with other small, constrained rings like cyclobutane (B1203170) or bioisosteres such as an oxetane (B1205548) to fine-tune lipophilicity and metabolic stability.

C-3 Methyl Group: The methyl group could be replaced by other small alkyl groups (ethyl), or by bioisosteres like a trifluoromethyl (-CF3) group to alter electronics and lipophilicity, or a hydroxyl (-OH) or methoxy (B1213986) (-OCH3) group to introduce hydrogen bonding capabilities.

Piperazinone Core: The entire piperazinone ring is a common scaffold in drug discovery. It can be replaced with a variety of other diamine-containing heterocycles to alter the vectors of the substituents and modulate pKa. Examples include bridged systems like 2,5-diazabicyclo[2.2.1]heptane or expanded rings like homopiperazine (B121016) (1,4-diazepane). In some cases, replacing the piperazine with such analogs led to a loss of affinity, highlighting the specific importance of the original ring's geometry.

Carbonyl Group: The ketone at the C-2 position could be replaced with other groups. For example, a thiocarbonyl (C=S) could be explored, or the group could be reduced to a hydroxyl to remove the planar carbonyl and introduce a new chiral center with hydrogen-bonding potential.

| Original Group | Potential Bioisostere | Rationale for Replacement | Citations |

| Piperazinone Ring | Homopiperazine | Alter ring conformation and basicity | |

| Piperazinone Ring | Diazaspiroalkane | Introduce rigidity and alter substituent vectors | |

| N-1 Cyclopropyl | Oxetane | Reduce lipophilicity, improve solubility | |

| C-3 Methyl | -CF3 | Increase metabolic stability, alter electronics | |

| C-2 Carbonyl | -CH(OH)- | Introduce H-bond donor/acceptor, new chiral center |

Rational Design of Analogs Based on Pharmacological Data and Computational Models

Modern drug design heavily relies on computational methods to guide the synthesis and testing of new analogs, saving time and resources. For the this compound scaffold, a rational design cycle would be employed.

Structure-Based Design: If the three-dimensional structure of the biological target is known (e.g., from X-ray crystallography), molecular docking can be used to predict how analogs of the lead compound bind. These models can reveal key interactions, such as hydrogen bonds or hydrophobic contacts, and identify unoccupied pockets within the binding site. This information allows medicinal chemists to design new analogs with substituents specifically chosen to exploit these features, with the goal of improving binding affinity.

Ligand-Based Design: In the absence of a target structure, quantitative structure-activity relationship (QSAR) models can be built. These models correlate the physicochemical properties of a series of known analogs with their biological activity. By analyzing these correlations, the models can predict the activity of new, unsynthesized compounds, helping to prioritize which analogs to synthesize next. Molecular dynamics simulations can further refine these models by showing how the compounds and their targets behave over time, providing insights into the stability of the drug-target complex.

This iterative process of designing, synthesizing, testing, and analyzing data, all guided by computational models, allows for the efficient optimization of the this compound scaffold to produce compounds with improved potency, selectivity, and drug-like properties.

Derivatization, Scaffold Hybridization, and Prodrug Approaches

Synthesis and Evaluation of Novel Derivatives of 1-Cyclopropyl-3-methylpiperazin-2-one

The synthesis of novel derivatives is a cornerstone of medicinal chemistry, allowing for a systematic exploration of the structure-activity relationship (SAR). For the this compound scaffold, derivatization can occur at several positions, including modifications of the cyclopropyl (B3062369) and methyl groups or substitution on the piperazinone ring.

Research in this area often involves multi-step synthetic pathways to introduce a variety of functional groups. For instance, related piperazine-containing compounds have been derivatized to explore their potential as anticancer and antimicrobial agents. nih.govnih.gov The introduction of different aryl or acyl groups can significantly influence the biological activity of the resulting compounds.

The evaluation of these new derivatives is a critical step. It typically involves a battery of in vitro assays to determine their potency against specific biological targets. For example, in the context of anticancer research, novel derivatives would be screened against a panel of cancer cell lines to determine their half-maximal inhibitory concentration (IC50) values. nih.gov Promising compounds are then subjected to further studies to assess their selectivity and mechanism of action.

Table 1: Examples of Activity in Novel Piperazine (B1678402) Derivatives

| Compound ID | Modification | Target Cell Line | IC50 (µM) |

|---|---|---|---|

| Derivative A | 4-Fluorophenyl addition | HeLa | 8.4 |

| Derivative B | Acetylation of piperazine | MDA MB 231 | 6.8 |

| Derivative C | Unsubstituted parent piperazine | HeLa | 9.2 |

This table is interactive and can be sorted by clicking on the column headers. The data is based on studies of related piperazine derivatives and is for illustrative purposes. nih.gov

Molecular Hybridization with Other Known Pharmacophores to Generate Multifunctional Compounds

Molecular hybridization is an innovative strategy that involves combining two or more pharmacophores into a single molecule. mdpi.com This approach aims to create multifunctional compounds that can interact with multiple biological targets, potentially leading to synergistic therapeutic effects or a broader spectrum of activity. mdpi.com

The synthesis of such molecular hybrids often involves convergent synthetic routes where the individual pharmacophoric units are synthesized separately and then coupled in the final steps. The resulting multifunctional compounds are then evaluated for their activity against each of the intended targets to confirm their dual-action profile.

Design of Prodrugs for Enhanced Delivery and Efficacy

Prodrug design is a well-established strategy to overcome undesirable physicochemical or pharmacokinetic properties of a drug candidate. mdpi.comijrpr.com A prodrug is an inactive or less active derivative of a parent drug that undergoes enzymatic or chemical conversion in the body to release the active form. mdpi.com

For this compound, a prodrug approach could be employed to enhance its oral bioavailability, improve its solubility, or achieve targeted delivery to a specific tissue. nih.govresearchgate.net This can be achieved by attaching a promoiety to the parent molecule, which masks a key functional group until it is cleaved in vivo. ijrpr.com

Common prodrug strategies include the formation of esters, carbonates, or amides. nih.gov For example, if the piperazinone ring can be opened to reveal a carboxylic acid and an amine, these functional groups would be ideal handles for prodrug modification. The choice of promoiety is crucial and is guided by the desired properties of the prodrug, such as its rate of conversion to the active drug and its stability in different physiological compartments. The design and synthesis of prodrugs require a deep understanding of drug metabolism and pharmacokinetics. mdpi.com

Future Perspectives and Research Directions

Discovery of Novel Biological Targets for 1-Cyclopropyl-3-methylpiperazin-2-one Derivatives

The piperazine (B1678402) scaffold is a well-established "privileged structure" in medicinal chemistry, frequently found in drugs targeting a wide array of biological systems. rsc.orgnih.gov Future research on derivatives of this compound will likely focus on identifying novel biological targets beyond the currently known activities of similar compounds. The inherent rigidity of the cyclopropyl (B3062369) group combined with the conformational constraints of the piperazinone ring can lead to derivatives with high specificity and potency for various receptors and enzymes.

A promising area of investigation is the modulation of sigma receptors. Screening campaigns of in-house libraries of piperidine (B6355638) and piperazine-based compounds have successfully identified potent ligands for the sigma 1 receptor (S1R). nih.govrsc.org By creating a library of this compound derivatives, researchers could employ similar screening protocols to uncover new S1R agonists or antagonists, which are implicated in neurological disorders and cancer. nih.gov

Furthermore, the structural features of this compound make it a candidate for developing inhibitors for enzymes such as cyclooxygenases (COX-1 and COX-2), which are targets for anti-inflammatory drugs. nih.gov The synthesis and biological evaluation of various substituted analogs could lead to the discovery of potent and selective anti-inflammatory agents. nih.govjddtonline.info Other potential therapeutic areas for derivatives include anticancer, antimicrobial, and antiviral applications, leveraging the broad biological activity profile of the parent piperazine nucleus. nih.govmdpi.com

Table 1: Potential Biological Targets for this compound Derivatives

| Target Class | Specific Target Example | Potential Therapeutic Area | Rationale |

|---|---|---|---|

| Receptors | Sigma 1 Receptor (S1R) | Neurodegenerative Diseases, Cancer | Piperazine scaffolds are known to bind to S1R. nih.govrsc.org |

| 5-HT1A Receptor | Neurological Disorders | Arylpiperazines are a major class of 5-HT1A receptor ligands. mdpi.com | |

| Dopamine (B1211576) Receptors (D2/D3) | Parkinson's Disease | Piperazine derivatives have shown agonist activity at D2/D3 receptors. researchgate.net | |

| Enzymes | Cyclooxygenase (COX-1/COX-2) | Inflammation | Arylpiperazine-1,2-benzothiazine derivatives exhibit COX inhibitory activity. nih.gov |

Application of Advanced Synthetic Methodologies for Complex Analog Synthesis

The synthesis of complex analogs of this compound is crucial for exploring its structure-activity relationships (SAR). Advanced synthetic methodologies will be instrumental in creating novel derivatives with diverse functionalities and stereochemistries.

One key approach is the use of multicomponent reactions (MCRs). nih.govmdpi.com MCRs offer a highly efficient route to generate molecular diversity by combining three or more starting materials in a single step. nih.gov This strategy is well-suited for building libraries of piperazinone derivatives by varying the substituents on the core structure. For instance, variations of the Ugi or Petasis borono-Mannich reactions could be adapted to incorporate the this compound scaffold. nih.govnih.gov

Another important avenue is the development of methods for creating conformationally restricted analogs, such as bicyclic or bridged piperazinones. nih.govresearchgate.net Introducing bridges across the piperazine ring can lock the molecule into a specific conformation, which can enhance binding affinity and selectivity for a biological target. researchgate.net Techniques like Simmons-Smith cyclopropanation or transition metal-catalyzed reactions can be employed to introduce these conformational constraints. researchgate.netnih.gov The synthesis of such rigid scaffolds allows for the precise three-dimensional orientation of pharmacophoric elements. researchgate.net

The development of scalable processes will also be critical for producing key building blocks in sufficient quantities for extensive biological testing. researchgate.net This includes optimizing reaction conditions and exploring catalytic methods, such as the use of propylphosphonic anhydride (B1165640) (T3P®) as a dehydrating agent in cyclization reactions. mdpi.com

Development of Chemoinformatic Tools for Virtual Screening and Design of Piperazinone Libraries

Chemoinformatics is an indispensable tool in modern drug discovery, enabling the rapid screening of large virtual libraries and the design of focused compound collections. longdom.orgnih.gov For this compound, the development of specialized chemoinformatic tools can significantly accelerate the discovery of new bioactive derivatives.

Virtual screening (VS) techniques, including both ligand-based and structure-based approaches, can be used to search vast chemical databases for compounds that are likely to bind to a specific biological target. nih.govmdpi.com By creating a virtual library based on the this compound scaffold, researchers can computationally screen for potential hits before committing to costly and time-consuming synthesis. mdpi.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) models can establish a mathematical relationship between the chemical structure of piperazinone derivatives and their biological activity. longdom.org These models can then be used to predict the activity of unsynthesized compounds, guiding the design of more potent analogs. The development of sophisticated algorithms and machine learning techniques will further enhance the predictive power of these models. springernature.com

Furthermore, chemoinformatic tools can be used to analyze the chemical diversity of piperazinone libraries and ensure broad coverage of the relevant chemical space. nih.gov Software platforms that allow for the generation of virtual combinatorial libraries and subsequent filtering based on drug-likeness, physicochemical properties, and synthetic feasibility are essential for this purpose. mdpi.com

Table 2: Chemoinformatic Tools for Piperazinone Library Design and Screening

| Tool/Technique | Application | Purpose | Representative Software/Platform |

|---|---|---|---|

| Virtual Screening (VS) | Hit Identification | To computationally screen large databases for compounds with potential biological activity. mdpi.com | Schrödinger Suite, MOE, DataWarrior mdpi.comclick2drug.org |

| QSAR Modeling | Lead Optimization | To predict the biological activity of new derivatives and guide molecular design. longdom.org | KNIME, RDKit mdpi.com |

| Combinatorial Library Generation | Library Design | To virtually create large and diverse libraries of piperazinone analogs for screening. mdpi.com | Reactor, Library Synthesizer mdpi.com |

Exploration of this compound as a Building Block in Complex Polycyclic Systems

The unique structural features of this compound make it an attractive building block for the synthesis of more complex polycyclic systems. The cyclopropane (B1198618) ring itself is a source of unique conformational and electronic properties that can be exploited in organic synthesis. nih.govresearchgate.net

The piperazinone core can serve as a scaffold for constructing fused or spirocyclic ring systems. Higher-order cycloaddition reactions, for example, are a powerful strategy for the one-step construction of polycycles. researchgate.net The dienolate of this compound could potentially participate in such reactions to yield novel, biologically relevant polycyclic products. researchgate.net

The cyclopropyl group can also be a reactive handle for further transformations. The strain inherent in the three-membered ring can be released through ring-opening reactions, leading to the formation of new carbocyclic or heterocyclic systems. Lanthanide triflate-catalyzed insertion reactions into the cyclopropane ring are one such possibility. researchgate.net

Moreover, the combination of the piperazinone and cyclopropyl moieties provides a rigid framework that can be used to control the stereochemistry of subsequent reactions. This makes it a valuable chiral building block for the asymmetric synthesis of complex natural products and other biologically active molecules. researchgate.net The development of divergent synthetic routes starting from this scaffold could provide access to a wide range of structurally diverse compounds. nih.gov

Q & A

Q. What are the optimal reaction conditions for synthesizing 1-Cyclopropyl-3-methylpiperazin-2-one to maximize yield and purity?

- Methodological Answer: The synthesis can be optimized via aminomethylation reactions using precursors like 1-(4-substituted phenyl)ethanone derivatives. Key parameters include:

- Solvent selection: Polar aprotic solvents (e.g., DMF or acetonitrile) enhance nucleophilic substitution efficiency.

- Temperature control: Maintain 60–80°C to balance reaction rate and byproduct formation.

- Catalyst use: Triethylamine or DBU improves cyclopropane ring formation.

- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol achieves >95% purity .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound, and what key spectral markers should be prioritized?

- Methodological Answer:

- NMR (¹H/¹³C): Prioritize signals for the cyclopropyl group (δ 0.8–1.2 ppm for protons; δ 10–15 ppm for carbons) and the piperazinone carbonyl (δ 165–170 ppm).

- IR: Confirm the lactam carbonyl stretch (~1680 cm⁻¹).

- HRMS: Verify molecular ion [M+H]⁺ with <2 ppm mass error.

Cross-referencing with computed spectra (DFT/B3LYP) resolves ambiguities .

Q. What safety protocols should be implemented when handling this compound in laboratory settings?

- Methodological Answer:

- PPE: Wear nitrile gloves, chemical-resistant lab coats, and safety goggles.

- Ventilation: Use fume hoods for weighing and reactions to avoid inhalation.

- Spill management: Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste.

- Emergency measures: Immediate eye irrigation (15+ minutes) and medical consultation for persistent irritation .

Q. How can researchers assess the hydrolytic stability of this compound under varying pH conditions?

- Methodological Answer:

- Buffer preparation: Use pH 1–13 buffers (HCl/NaOH) at 37°C.

- Sampling: Withdraw aliquots at 0, 24, 48, and 72 hours.

- Analysis: Monitor degradation via HPLC (C18 column, 220 nm detection). Hydrolysis at pH <3 or >11 typically cleaves the lactam ring, generating piperazine derivatives .

Q. What chromatographic methods are recommended for purity analysis of this compound in early-stage research?

- Methodological Answer:

- HPLC: Use a reversed-phase C18 column (5 µm, 250 × 4.6 mm) with a mobile phase of 0.1% TFA in water/acetonitrile (70:30).

- Detection: UV at 254 nm; retention time ~8–10 minutes.

- Validation: Spike with known impurities (e.g., des-cyclopropyl analogs) to confirm resolution .

Advanced Research Questions

Q. How should researchers resolve contradictions between computational predictions and experimental solubility data for this compound?

- Methodological Answer:

- Validate force fields: Compare COSMO-RS and UNIFAC models against experimental shake-flask data (water/octanol).

- Adjust parameters: Refine solvation entropy terms using experimental logP values.

- Cross-check pH effects: Measure solubility at physiological pH (7.4) and acidic conditions (1.2) to account for ionization .

Q. What strategies can be employed to identify and quantify oxidative degradation products of this compound under accelerated stability testing?

- Methodological Answer:

- Stress conditions: Expose to 3% H₂O₂ at 40°C for 14 days.

- LC-MS analysis: Use a Q-TOF mass spectrometer in positive ion mode to detect hydroxylated derivatives (m/z +16) and N-oxide byproducts.

- Quantification: Calibrate against synthetic degradation standards (e.g., this compound N-oxide) .

Q. How can differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) be utilized to investigate polymorphic transitions in this compound?

- Methodological Answer:

- DSC: Heat at 10°C/min under nitrogen. Polymorphs exhibit distinct endotherms (e.g., Form I melts at 180°C; Form II at 165°C).

- TGA: Monitor weight loss to rule out solvate formation.

- Cross-validate with PXRD: Match diffraction patterns to computed crystal structures .

Q. What mechanistic insights can be gained from studying the compound's behavior in protic vs. aprotic solvents during nucleophilic substitution reactions?

- Methodological Answer:

Q. How should conflicting cytotoxicity results from different cell line models be reconciled when evaluating this compound's biological activity?

- Methodological Answer:

- Control variables: Standardize cell passage number, serum concentration, and incubation time.

- Mechanistic profiling: Perform transcriptomic analysis (RNA-seq) to identify pathway-specific responses.

- Meta-analysis: Apply Bayesian hierarchical models to account for inter-study variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.